molecular formula C18H22N4S B253908 4-(DIPROPYLAMINO)-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE

4-(DIPROPYLAMINO)-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE

Cat. No.: B253908
M. Wt: 326.5 g/mol
InChI Key: UAADRCDASGTCAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(DIPROPYLAMINO)-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE is a complex organic compound with a pyrimidine core

Preparation Methods

The synthesis of 4-(DIPROPYLAMINO)-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine ring is constructed through a cyclization reaction involving appropriate precursors.

    Substitution Reactions: Introduction of the dipropylamino and methylthio groups is achieved through nucleophilic substitution reactions.

    Addition of the Phenyl Group: The phenyl group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Formation of the Carbonitrile Group: The carbonitrile group is typically introduced through a cyanation reaction.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow chemistry techniques.

Chemical Reactions Analysis

4-(DIPROPYLAMINO)-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid.

    Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The dipropylamino group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) and catalysts such as palladium or platinum complexes. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-(DIPROPYLAMINO)-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural features make it a candidate for use in organic electronics and as a building block for advanced materials.

    Biological Studies: Researchers study its interactions with biological macromolecules to understand its potential as a bioactive compound.

Mechanism of Action

The mechanism of action of 4-(DIPROPYLAMINO)-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 4-(DIPROPYLAMINO)-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE include other pyrimidine derivatives with different substituents. These compounds may share similar chemical properties but differ in their biological activity or material applications. Examples include:

    4-(Dimethylamino)pyridine: Known for its use as a nucleophilic catalyst.

    4-Aminocoumarin Derivatives: Used in organic synthesis and medicinal chemistry for their biological activities.

Properties

Molecular Formula

C18H22N4S

Molecular Weight

326.5 g/mol

IUPAC Name

4-(dipropylamino)-2-methylsulfanyl-6-phenylpyrimidine-5-carbonitrile

InChI

InChI=1S/C18H22N4S/c1-4-11-22(12-5-2)17-15(13-19)16(20-18(21-17)23-3)14-9-7-6-8-10-14/h6-10H,4-5,11-12H2,1-3H3

InChI Key

UAADRCDASGTCAF-UHFFFAOYSA-N

SMILES

CCCN(CCC)C1=NC(=NC(=C1C#N)C2=CC=CC=C2)SC

Canonical SMILES

CCCN(CCC)C1=NC(=NC(=C1C#N)C2=CC=CC=C2)SC

Origin of Product

United States

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